5-((4-Bromoanilino)methylene)-1,3-thiazolidine-2,4-dione
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Overview
Description
5-((4-Bromoanilino)methylene)-1,3-thiazolidine-2,4-dione is a synthetic organic compound that belongs to the class of thiazolidinediones This compound is characterized by the presence of a thiazolidine ring, a brominated aniline group, and a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Bromoanilino)methylene)-1,3-thiazolidine-2,4-dione typically involves the condensation of 4-bromoaniline with thiazolidine-2,4-dione in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. Common solvents used in this synthesis include ethanol and methanol, and the reaction is often conducted at elevated temperatures to facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
5-((4-Bromoanilino)methylene)-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The bromine atom in the aniline group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
5-((4-Bromoanilino)methylene)-1,3-thiazolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in various catalytic processes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-((4-Bromoanilino)methylene)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the growth of cancer cells by interfering with cell signaling pathways and inducing apoptosis .
Comparison with Similar Compounds
Similar Compounds
4-Bromoaniline: A brominated derivative of aniline, used in the synthesis of various organic molecules.
Thiazolidine-2,4-dione: A core structure in many pharmaceutical compounds, known for its antidiabetic properties.
5-((4-Bromoanilino)methylene)-2,4-imidazolidinedione: A structurally similar compound with potential biological activities.
Uniqueness
5-((4-Bromoanilino)methylene)-1,3-thiazolidine-2,4-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
308095-89-8 |
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Molecular Formula |
C10H7BrN2O2S |
Molecular Weight |
299.15 g/mol |
IUPAC Name |
5-[(4-bromophenyl)iminomethyl]-4-hydroxy-3H-1,3-thiazol-2-one |
InChI |
InChI=1S/C10H7BrN2O2S/c11-6-1-3-7(4-2-6)12-5-8-9(14)13-10(15)16-8/h1-5,14H,(H,13,15) |
InChI Key |
RPPKQYGISOOLQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=CC2=C(NC(=O)S2)O)Br |
Origin of Product |
United States |
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